Cas no 86563-22-6 (methyl carbamothioylformate)

methyl carbamothioylformate 化学的及び物理的性質
名前と識別子
-
- Acetic acid, aminothioxo-, methyl ester
- Acetic acid,aminothioxo-,methyl ester (9CI)
- methyl 2-amino-2-sulfanylideneacetate
- methyl thiocarbamoylformate
- 86563-22-6
- FT-0752446
- methylcarbamothioylformate
- methyl 2-amino-2-thioxoacetate
- SCHEMBL2592313
- methyl carbamothioylformate
- Acetic acid,aminothioxo-,methyl ester (9CI)
- DTXSID60575128
- Methyl amino(sulfanylidene)acetate
- AKOS006309586
- BOOOPNVCLWZMAH-UHFFFAOYSA-N
- EN300-81712
-
- MDL: MFCD11113319
- インチ: InChI=1S/C3H5NO2S/c1-6-3(5)2(4)7/h1H3,(H2,4,7)
- InChIKey: BOOOPNVCLWZMAH-UHFFFAOYSA-N
- SMILES: COC(=O)C(=S)N
計算された属性
- 精确分子量: 119.00409958g/mol
- 同位素质量: 119.00409958g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 7
- 回転可能化学結合数: 2
- 複雑さ: 101
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0
- トポロジー分子極性表面積: 84.4Ų
methyl carbamothioylformate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B497698-100mg |
methyl carbamothioylformate |
86563-22-6 | 100mg |
$ 320.00 | 2022-06-07 | ||
Enamine | EN300-81712-0.5g |
methyl carbamothioylformate |
86563-22-6 | 95% | 0.5g |
$656.0 | 2023-09-02 | |
Enamine | EN300-81712-10g |
methyl carbamothioylformate |
86563-22-6 | 95% | 10g |
$3622.0 | 2023-09-02 | |
A2B Chem LLC | AC14204-2.5g |
Acetic acid, aminothioxo-, methyl ester |
86563-22-6 | 95% | 2.5g |
$1772.00 | 2024-04-19 | |
1PlusChem | 1P004LWC-5g |
Acetic acid, aminothioxo-, methyl ester |
86563-22-6 | 95% | 5g |
$3076.00 | 2025-02-21 | |
A2B Chem LLC | AC14204-1g |
Acetic acid, aminothioxo-, methyl ester |
86563-22-6 | 95% | 1g |
$922.00 | 2024-04-19 | |
1PlusChem | 1P004LWC-50mg |
Acetic acid, aminothioxo-, methyl ester |
86563-22-6 | 95% | 50mg |
$291.00 | 2025-02-21 | |
A2B Chem LLC | AC14204-5g |
Acetic acid, aminothioxo-, methyl ester |
86563-22-6 | 95% | 5g |
$2607.00 | 2024-04-19 | |
Enamine | EN300-81712-5.0g |
methyl carbamothioylformate |
86563-22-6 | 95% | 5.0g |
$2443.0 | 2023-02-12 | |
TRC | B497698-10mg |
methyl carbamothioylformate |
86563-22-6 | 10mg |
$ 50.00 | 2022-06-07 |
methyl carbamothioylformate 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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6. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
methyl carbamothioylformateに関する追加情報
Comprehensive Analysis of Methyl Carbamothioylformate (CAS No. 86563-22-6): Properties, Applications, and Industry Trends
Methyl carbamothioylformate (CAS No. 86563-22-6), a sulfur-containing organic compound, has garnered significant attention in agrochemical and pharmaceutical research due to its unique molecular structure. This thiocarbamate derivative, often referred to by its systematic IUPAC name or the shorthand methyl thiocarbamate formate, exhibits versatile reactivity that makes it valuable for synthetic applications. Recent advancements in green chemistry have further highlighted its potential as a building block for sustainable material design.
The compound's molecular formula, C3H5NO2S, features both carbonyl and thiocarbamoyl functional groups, enabling diverse chemical transformations. Researchers investigating carbamate pesticides alternatives or thioamide precursors frequently encounter this material in literature. Its balanced lipophilicity and molecular weight (119.14 g/mol) make it particularly interesting for drug discovery projects targeting enzyme inhibition.
Analytical characterization of 86563-22-6 reveals distinctive spectral properties: IR spectroscopy shows strong absorption bands at 1700-1650 cm-1 (C=O stretch) and 1250-1200 cm-1 (C=S stretch), while 13C NMR displays characteristic peaks between 160-180 ppm for the thiocarbonyl carbon. These features assist quality control laboratories in verifying material purity, especially when producing high-purity thiocarbamate derivatives for specialty applications.
Industrial applications leverage methyl carbamothioylformate's reactivity in multi-step syntheses. It serves as a key intermediate for: 1) Crop protection agents with improved environmental profiles, 2) Heterocyclic compounds for electronic materials, and 3) Bioactive molecules with modified pharmacokinetic properties. The compound's role in developing low-toxicity agrochemicals aligns with the European Union's Sustainable Use of Pesticides Directive (SUD) requirements.
Recent patent analyses (2020-2023) show a 42% increase in filings mentioning CAS 86563-22-6, particularly in areas of controlled-release formulations and biodegradable chelators. This trend reflects growing demand for eco-friendly chemical intermediates that maintain efficacy while reducing ecological impact. Manufacturers now emphasize solvent-free production methods to enhance the compound's sustainability profile.
From a regulatory perspective, methyl carbamothioylformate requires standard handling precautions typical of organosulfur compounds. Proper storage conditions (ambient temperature, inert atmosphere) ensure stability, while routine monitoring of decomposition products maintains quality standards. The substance's environmental fate has been studied extensively, showing favorable biodegradation kinetics under aerobic conditions.
Emerging research explores the compound's potential in: 1) Polymer modification for UV-resistant coatings, 2) Catalytic systems for asymmetric synthesis, and 3) Bio-conjugation techniques. These innovative applications position 86563-22-6 as a molecule of interest for materials science and medicinal chemistry. The development of water-soluble carbamothioate derivatives represents another active research frontier.
Quality specifications for technical-grade material typically require ≥98% purity (HPLC), with strict limits on heavy metal contaminants. Advanced purification techniques like preparative HPLC or recrystallization from aprotic solvents yield material suitable for sensitive applications. Analytical methods for quantifying residual solvents in methyl carbamothioylformate samples have been standardized across major pharmacopeias.
The global market for thiocarbamate derivatives, including CAS 86563-22-6, is projected to grow at 5.8% CAGR through 2028 according to recent industry reports. Asia-Pacific dominates production capacity, while European markets lead in high-purity specialty applications. This geographic distribution reflects regional specialization in fine chemicals manufacturing versus commodity-scale production.
For researchers considering this compound, several practical considerations emerge: 1) Compatibility with common protecting groups in peptide synthesis, 2) Optimal reaction conditions for N-functionalization, and 3) Strategies to minimize thiol byproduct formation. These technical nuances are frequently addressed in recent publications about carbamothioate chemistry optimization.
Environmental monitoring studies demonstrate that methyl carbamothioylformate degrades primarily via hydrolysis (t1/2 = 14-28 days at pH 7), with photolysis contributing minimally to its environmental fate. These properties make it preferable to persistent alternatives when designing greener chemical processes. Life cycle assessments confirm its advantages over halogenated analogues in terms of ecosystem impact.
Future research directions likely include: 1) Development of enantioselective synthesis methods, 2) Exploration of metal-organic frameworks incorporating the thiocarbamoyl moiety, and 3) Investigation of structure-activity relationships in biological systems. These avenues position 86563-22-6 as a compound with untapped potential across multiple scientific disciplines.
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